GX-201

Description

BenchChem offers high-quality GX-201 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GX-201 including the price, delivery time, and more detailed information at info@benchchem.com.

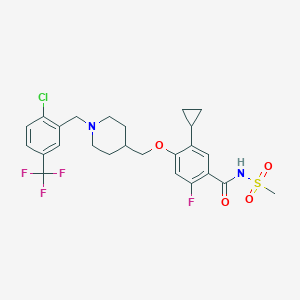

Structure

3D Structure

Properties

IUPAC Name |

4-[[1-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxy]-5-cyclopropyl-2-fluoro-N-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClF4N2O4S/c1-37(34,35)31-24(33)20-11-19(16-2-3-16)23(12-22(20)27)36-14-15-6-8-32(9-7-15)13-17-10-18(25(28,29)30)4-5-21(17)26/h4-5,10-12,15-16H,2-3,6-9,13-14H2,1H3,(H,31,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBPOTYVFWNSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1=C(C=C(C(=C1)C2CC2)OCC3CCN(CC3)CC4=C(C=CC(=C4)C(F)(F)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClF4N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GX-201

Core Tenet: Selective Inhibition of the NaV1.7 Sodium Channel for Analgesia

GX-201 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] This channel is a key component in the transmission of pain signals. Human genetic studies have solidified NaV1.7 as a critical target for analgesic drug development; individuals with loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, exhibit a congenital insensitivity to pain.[3][4][5][6] Conversely, gain-of-function mutations are linked to severe pain syndromes.[6] GX-201 leverages this by selectively blocking NaV1.7, thereby dampening the excitability of pain-sensing neurons without affecting other essential physiological processes.

The primary mechanism of action of GX-201 is the state-dependent blockade of the NaV1.7 channel. It preferentially binds to the channel in its inactivated state, a conformation that is more prevalent during the repeated firing of neurons that occurs in response to noxious stimuli. This targeted action allows GX-201 to effectively reduce the transmission of pain signals at their origin in the peripheral nervous system.[5][7]

Signaling Pathway of Nociception and GX-201 Intervention

Noxious stimuli, such as thermal, mechanical, or chemical insults, are detected by specialized peripheral sensory neurons known as nociceptors. The activation of these neurons triggers the opening of various ion channels, leading to a depolarization of the neuronal membrane. NaV1.7 channels, concentrated at the nerve endings, act as threshold amplifiers for these small depolarizations.[5][7] Their opening allows an influx of sodium ions, which, if sufficient, initiates an action potential. This electrical signal then propagates along the axon of the sensory neuron to the spinal cord, where it is transmitted to second-order neurons and ultimately relayed to the brain to be perceived as pain.[7][8]

GX-201 intervenes at the initial stage of this pathway. By inhibiting NaV1.7, it raises the threshold required to initiate an action potential in nociceptive neurons. This prevents the pain signal from being generated and propagated, resulting in an analgesic effect.

Quantitative Data Summary

The potency and selectivity of GX-201 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| Parameter | Species/Channel | Value | Reference |

| IC₅₀ | Human NaV1.7 | <3.2 nM | [2][3] |

| Selectivity | >10-fold vs. NaV1.1, NaV1.2, NaV1.6 | - | |

| Kd | Mouse TTX-resistant current | 13 µM | [9] |

| Animal Model | Efficacy Endpoint | Dosage | Result | Reference |

|---|---|---|---|---|

| Wild-Type Mice (Formalin-induced pain) | Inhibition of nociceptive events | 0.3, 1, 3 mg/kg (oral) | Dose-dependent inhibition | [3] |

| Wild-Type Mice (CFA-induced inflammatory pain) | Analgesia | Not Specified | Effective | [3] |

| Mouse Diabetic Neuropathy Model | Suppression of neuropathic pain | Not Specified | Effective |

Detailed Experimental Protocols

Electrophysiological Assessment of NaV1.7 Inhibition (Whole-Cell Patch-Clamp)

This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC₅₀) of GX-201 on human NaV1.7 channels expressed in a heterologous system, such as HEK293 cells, using an automated patch-clamp system.

a. Cell Culture and Transfection:

-

HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cells are transiently transfected with a plasmid encoding the human NaV1.7 alpha subunit (SCN9A) using a suitable transfection reagent.

-

Transfected cells are re-plated onto glass coverslips 24-48 hours post-transfection for electrophysiological recording.

b. Electrophysiological Recording:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

Whole-cell patch-clamp recordings are performed at room temperature.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are used to form a gigaseal with the cell membrane.

-

Series resistance is compensated by at least 80%.

c. Voltage Protocol and Data Acquisition:

-

Cells are held at a holding potential of -120 mV.

-

To elicit NaV1.7 currents, cells are depolarized to 0 mV for 20 ms.

-

To assess state-dependent inhibition, a pre-pulse to a half-inactivating potential (e.g., -60 mV) for 500 ms is used before the test pulse to 0 mV.

-

GX-201 is prepared in stock solutions in DMSO and diluted to final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.

-

The compound is applied to the cells for a sufficient duration (e.g., 2-5 minutes) to reach equilibrium block.

-

The peak inward current is measured before and after compound application.

d. Data Analysis:

-

The percentage of current inhibition is calculated for each concentration of GX-201.

-

A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.

-

The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Efficacy Assessment (Formalin-Induced Pain Model in Mice)

This protocol outlines a standard procedure for evaluating the analgesic properties of GX-201 in a mouse model of inflammatory pain. The formalin test produces a biphasic pain response, with an early acute phase driven by direct nociceptor activation and a later tonic phase involving central sensitization.[10][11][12]

a. Animals and Acclimation:

-

Male C57BL/6 mice (8-10 weeks old) are used.[13]

-

Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Mice are acclimated to the testing environment for at least 30 minutes before the experiment.

b. Drug Administration:

-

GX-201 is formulated as a suspension in a vehicle such as 0.5% methylcellulose.[6]

-

The compound or vehicle is administered orally (e.g., via gavage) at a defined time (e.g., 30-60 minutes) before the formalin injection.

c. Formalin Injection and Behavioral Observation:

-

Mice are briefly restrained, and 20 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of one hind paw.[12][14]

-

Immediately after injection, each mouse is placed in a clear observation chamber.

-

The animal's behavior is recorded for a set period, typically 45-60 minutes.[13]

-

A trained observer, blind to the treatment groups, scores the cumulative time the animal spends licking, biting, or flinching the injected paw.

-

The observation period is divided into two phases: Phase I (early, 0-5 minutes post-injection) and Phase II (late, 15-45 minutes post-injection).[10][13]

d. Data Analysis:

-

The total time spent in nociceptive behaviors is calculated for each phase for each animal.

-

The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the responses in the GX-201-treated groups to the vehicle-treated control group.

-

A significant reduction in the duration of pain-related behaviors in the treated groups indicates an analgesic effect.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the formalin-induced pain model experiment.

Conclusion

GX-201's mechanism of action is centered on the selective and potent inhibition of the NaV1.7 voltage-gated sodium channel, a genetically validated target for pain therapeutics. By blocking this channel, GX-201 effectively raises the activation threshold of peripheral nociceptors, preventing the initiation and propagation of pain signals. Preclinical data from in vitro and in vivo models demonstrate its high potency and efficacy in relevant pain states, underscoring its potential as a novel analgesic agent.

References

- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jinpanlab.com [jinpanlab.com]

- 3. physoc.org [physoc.org]

- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. topicalinnovations.com [topicalinnovations.com]

- 9. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. criver.com [criver.com]

- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nuchemsciences.com [nuchemsciences.com]

- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the voltage-gated sodium channel NaV1.7 and its critical role in the pathophysiology of neuropathic pain. Drawing on extensive preclinical and clinical research, this document outlines the molecular mechanisms, key signaling pathways, and validated experimental models relevant to the investigation of NaV1.7 as a therapeutic target. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key methodologies.

Introduction: The Genetic Validation of NaV1.7 as a Pain Target

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a key player in the transmission of pain signals.[1][2] Its crucial role is unequivocally demonstrated by human genetic studies. Loss-of-function mutations in SCN9A lead to Congenital Insensitivity to Pain (CIP), a rare condition where individuals are unable to perceive pain, while gain-of-function mutations result in debilitating inherited pain syndromes such as Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder (PEPD).[1][3] These genetic findings provide powerful validation of NaV1.7 as a high-priority target for the development of novel analgesics for neuropathic pain.

NaV1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors in the dorsal root ganglia (DRG) and trigeminal ganglia, as well as sympathetic ganglion neurons.[2][4] Its biophysical properties, particularly its slow closed-state inactivation, allow it to amplify small, subthreshold depolarizations, effectively acting as a "threshold channel" or "gain-setter" for nociceptor firing.[5] In neuropathic pain states, the expression and function of NaV1.7 can be altered, contributing to the hyperexcitability of sensory neurons that underlies chronic pain.[6]

Molecular and Cellular Mechanisms of NaV1.7 in Nociception

NaV1.7 channels are transmembrane proteins that facilitate the influx of sodium ions, leading to the depolarization phase of the action potential. In nociceptive neurons, NaV1.7's unique gating kinetics enable it to respond to small, slow depolarizing inputs, bringing the neuron closer to its firing threshold. This "amplifier" function is critical for the initiation of action potentials in response to noxious stimuli.[5]

In the context of neuropathic pain, which arises from damage to the somatosensory nervous system, the role of NaV1.7 is complex. While some preclinical models of neuropathic pain have shown an upregulation of NaV1.7 expression in DRG neurons, others have reported a downregulation.[2][6] However, even in cases of downregulation in the injured neuron's soma, NaV1.7 has been observed to accumulate in the blind-ending axons of painful human neuromas.[2] This suggests that the subcellular localization and modulation of existing channels are also critical factors.

Signaling Pathways Modulating NaV1.7 Function

The activity of NaV1.7 is not static but is dynamically regulated by various intracellular signaling pathways. Understanding these pathways is crucial for identifying novel therapeutic strategies that can indirectly modulate NaV1.7 function.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family of protein kinases, including extracellular signal-regulated kinase (ERK) and p38 MAPK, are key regulators of neuronal plasticity and have been implicated in the sensitization of nociceptors in chronic pain states.[1][2] In painful human neuromas, increased levels of activated p38 MAPK and ERK1/2 have been observed alongside the upregulation of NaV1.7.[2] Phosphorylation of NaV1.7 by these kinases can lead to a hyperpolarizing shift in the voltage-dependence of activation, making the channel more likely to open at resting membrane potentials and thereby increasing neuronal excitability.[2] Inhibition of ERK1/2 has been shown to cause a depolarizing shift in NaV1.7 activation, suggesting that targeting the MAPK pathway could be a viable strategy for reducing NaV1.7-mediated hyperexcitability.[2]

Endogenous Opioid System

An intriguing and complex relationship exists between NaV1.7 and the endogenous opioid system. Studies on individuals and mice with a congenital loss of NaV1.7 function have revealed an upregulation of endogenous opioid signaling.[2] Specifically, the absence of NaV1.7 leads to an increase in the expression of preproenkephalin (Penk) mRNA, which encodes for enkephalin, an endogenous opioid peptide.[2][7] The analgesic phenotype in NaV1.7 null individuals can be partially reversed by the opioid antagonist naloxone, indicating that the pain insensitivity is, at least in part, mediated by an enhanced opioid tone.[7] This suggests that NaV1.7 may have a role in regulating the expression of opioid peptides, and that combination therapies targeting both NaV1.7 and the opioid system could be a promising avenue for pain management.

Quantitative Data on NaV1.7 Inhibitors

The development of selective NaV1.7 inhibitors has been a major focus of pharmaceutical research. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: In Vitro Potency (IC50) of Selective NaV1.7 Inhibitors

| Compound | Chemical Class | Target Species | IC50 (nM) | Reference(s) |

| PF-05089771 | Arylsulfonamide | Human | 11 (inactivated state) | [8] |

| DWP-17061 | Not specified | Human | 31 | [9] |

| Compound 25 | Saxitoxin analog | Human | <100 | [10][11] |

| PTx2-3127 | Peptide (ProTx-II analog) | Human | 6.9 | [1] |

| PTx2-3258 | Peptide (ProTx-II analog) | Human | 3.8 | [1] |

| Tetrodotoxin (TTX) | Guanidinium toxin | Human | ~1-10 (non-selective) | [12] |

| Compound 52 | 2,4-diaminotriazine | Human | Not specified, potent | [12] |

| Nortriptyline | Tricyclic antidepressant | Not specified | Verified inhibitor | [13] |

Table 2: Preclinical Efficacy of Selective NaV1.7 Inhibitors

| Compound | Animal Model | Pain Modality | Efficacy | Reference(s) |

| PF-05089771 | Mouse (FCA) | Inflammatory Pain | Analgesic effect | [9] |

| DWP-17061 | Mouse (FCA) | Inflammatory Pain | Significant analgesic efficacy | [9] |

| Compound 25 | Cynomolgus Monkey | Acute Thermal Pain | Complete block of paw withdrawal | [10][11] |

| ProTx-II | Rat (NLB) | Muscle Hyperalgesia | Attenuated hyperalgesia | [14] |

| AAV9-NaV1.7-CRS | Mouse (SNI) | Neuropathic Pain | Sustained relief of mechanical allodynia | [3] |

Table 3: Clinical Trial Data for NaV1.7 Inhibitors in Neuropathic Pain

| Compound | Condition | Phase | Primary Outcome | Result | Reference(s) |

| CNV1014802 | Lumbosacral Radiculopathy | II | Change in Pain Intensity (PI-NRS) | Statistically significant reduction in pain (-0.43 vs placebo, p=0.0265) | [15] |

| PF-05089771 | Painful Diabetic Peripheral Neuropathy | II | Average pain score (NRS) | Failed to significantly improve pain scores | [16] |

Note: The clinical development of many selective NaV1.7 inhibitors has been challenging, with several compounds failing to demonstrate significant efficacy in Phase II trials for neuropathic pain.[17][18]

Key Experimental Protocols

Reproducible and well-characterized experimental models are essential for studying the role of NaV1.7 in neuropathic pain and for the preclinical evaluation of novel therapeutics.

Animal Models of Neuropathic Pain

The CCI model is a widely used rodent model of peripheral nerve injury-induced neuropathic pain.

-

Procedure:

-

Anesthetize the rat (e.g., with an intraperitoneal injection of 4% chloral hydrate solution).[19]

-

Make a skin incision on the dorsal aspect of the thigh to expose the common sciatic nerve.[20]

-

Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals.[6][19] The ligatures should be tied with just enough tension to cause a slight constriction of the nerve without arresting epineural blood flow.

-

Close the muscle and skin layers with sutures or wound clips.[20]

-

-

Behavioral Assessment: Mechanical allodynia and thermal hyperalgesia typically develop in the ipsilateral hind paw within a few days and can persist for several weeks.[6]

The SNI model produces a robust and long-lasting neuropathic pain state by partially denervating the hind paw.

-

Procedure:

-

Anesthetize the mouse (e.g., with isoflurane or a ketamine/xylazine mixture).[3][7]

-

Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[17]

-

Tightly ligate the common peroneal and tibial nerves with a silk suture.[3][10]

-

Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.[3][17]

-

Carefully avoid any contact with or stretching of the intact sural nerve.[17]

-

Close the muscle and skin layers.[17]

-

-

Behavioral Assessment: Mechanical allodynia develops in the lateral part of the ipsilateral paw, which is innervated by the spared sural nerve.[10]

Behavioral Testing for Pain Hypersensitivity

This test measures the withdrawal threshold to a non-noxious mechanical stimulus.

-

Procedure:

-

Place the animal in a testing chamber with a wire mesh floor and allow it to acclimatize.[21]

-

Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.[21]

-

A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.[8]

-

The 50% paw withdrawal threshold is determined using the up-down method.[21]

-

This test measures the latency to withdraw from a radiant heat source.

-

Procedure:

-

Place the animal in a plexiglass enclosure on a glass surface.[21]

-

A radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.[21]

-

The time taken for the animal to withdraw its paw is recorded as the paw withdrawal latency.[13]

-

A cut-off time is used to prevent tissue damage.[13]

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of NaV1.7 currents in isolated DRG neurons.

-

Cell Preparation:

-

Acutely dissociate DRG neurons from rodents or obtain them from human donors.

-

Plate the neurons on coated coverslips for recording.

-

-

Recording Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4.

-

Internal (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3.

-

-

Voltage-Clamp Protocol for NaV1.7 Activation:

-

Hold the neuron at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the closed state.[16]

-

Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 5 or 10 mV increments).[16]

-

Record the resulting inward sodium currents. The peak current at each voltage step is plotted against the voltage to generate a current-voltage (I-V) curve.

-

-

Voltage-Clamp Protocol for NaV1.7 Inactivation:

-

Hold the neuron at various conditioning pre-pulse potentials (e.g., from -120 mV to -10 mV) for a prolonged duration (e.g., 500 ms) to allow channels to enter the inactivated state.[16]

-

Follow each pre-pulse with a test pulse to a voltage that elicits a maximal inward current (e.g., 0 mV).[16]

-

The peak current during the test pulse is plotted against the pre-pulse potential to determine the voltage-dependence of steady-state inactivation.

-

Conclusion and Future Directions

NaV1.7 remains a highly compelling target for the treatment of neuropathic pain, strongly validated by human genetics. Despite the challenges encountered in clinical trials with small molecule inhibitors, the fundamental role of NaV1.7 in nociception is undisputed. Future research and drug development efforts may benefit from:

-

Exploring alternative therapeutic modalities: This includes the development of highly selective peptide and antibody-based therapies, as well as gene therapies targeting SCN9A.

-

Investigating combination therapies: The interplay between NaV1.7 and the endogenous opioid system suggests that combining NaV1.7 inhibitors with opioid receptor modulators could offer synergistic analgesic effects with a reduced side-effect profile.

-

Refining preclinical models and clinical trial design: A better understanding of the specific pain conditions and patient populations most likely to respond to NaV1.7 inhibition is crucial for future clinical success.[17][18] The discordance between preclinical and clinical findings highlights the need for improved translational models.[17]

-

Targeting NaV1.7 regulatory pathways: Modulating the activity of signaling molecules that regulate NaV1.7 function, such as the MAPK pathway, presents an alternative strategy for controlling nociceptor hyperexcitability.

By continuing to unravel the complexities of NaV1.7 biology and its role in neuropathic pain, the scientific community is poised to develop a new generation of effective and safe analgesics.

References

- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. | BioWorld [bioworld.com]

- 10. Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A painful neuropathy-associated Nav1.7 mutant leads to time-dependent degeneration of small-diameter axons associated with intracellular Ca2+ dysregulation and decrease in ATP levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Rat NaV1.7 loss-of-function genetic model: Deficient nociceptive and neuropathic pain behavior with retained olfactory function and intra-epidermal nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Making sure you're not a bot! [nanion.de]

- 16. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Scholars@Duke publication: Expression and Role of Voltage-Gated Sodium Channels in Human Dorsal Root Ganglion Neurons with Special Focus on Nav1.7, Species Differences, and Regulation by Paclitaxel. [scholars.duke.edu]

- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 19. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Expression and Role of Voltage-Gated Sodium Channels in Human Dorsal Root Ganglion Neurons with Special Focus on Nav1.7, Species Differences, and Regulation by Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. docs.axolbio.com [docs.axolbio.com]

In-Depth Technical Guide: The Modulatory Effects of GX-201 on Voltage-Gated Sodium Channel NaV1.7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of GX-201 on the voltage-gated sodium channel NaV1.7, a key target in pain signaling pathways. The document details the quantitative data on GX-201's potency and selectivity, outlines the experimental methodologies used for its characterization, and visualizes the pertinent biological pathways and experimental workflows.

Core Efficacy and Selectivity of GX-201

GX-201 is a potent and highly selective inhibitor of the human voltage-gated sodium channel NaV1.7.[1] Its inhibitory activity is characterized by a half-maximal inhibitory concentration (IC50) in the low nanomolar range, demonstrating significant potency. Furthermore, GX-201 exhibits a favorable selectivity profile, with a greater than 10-fold selectivity for NaV1.7 over other tested sodium channel subtypes, including NaV1.1, NaV1.2, and NaV1.6.[1] This selectivity is a critical attribute, as it minimizes the potential for off-target effects that can be associated with less selective sodium channel blockers.

A key characteristic of GX-201 is its prolonged residency time on the NaV1.7 channel.[1] This extended interaction with the target is believed to contribute to its enhanced efficacy. Notably, chronic administration of GX-201 has been shown to increase the compound's potency by approximately 10-fold, leading to a durable analgesic effect that persists even after the compound has been cleared from the plasma.[1]

Quantitative Data Summary

| Parameter | Value | Channel Subtype | Species |

| IC50 | 3.2 nM[1] | NaV1.7 | Human |

| Selectivity | >10-fold | NaV1.7 vs. NaV1.1, NaV1.2, NaV1.6 | Not Specified |

| In Vivo IC50 | 0.97 µM[1] | NaV1.7 | Not Specified |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch Clamp for IC50 Determination

The potency of GX-201 on the human NaV1.7 channel was determined using automated whole-cell patch-clamp electrophysiology. This technique allows for the direct measurement of ion channel activity in response to the compound.

Cell Line: HEK293 cells stably expressing the human NaV1.7 channel were used for these experiments.

General Protocol:

-

Cell Preparation: HEK293 cells expressing hNaV1.7 are cultured and prepared for electrophysiological recording.

-

Recording Configuration: The whole-cell patch-clamp configuration is established, allowing for control of the cell's membrane potential and recording of the resulting sodium currents.

-

Solutions:

-

Internal (Pipette) Solution (Typical): Contains a high concentration of a potassium salt (e.g., K-gluconate or KCl), a pH buffer (e.g., HEPES), a chelating agent (e.g., EGTA), and ATP/GTP.

-

External (Bath) Solution (Typical): Contains physiological concentrations of salts, including NaCl, KCl, CaCl2, MgCl2, a pH buffer (e.g., HEPES), and glucose.

-

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit NaV1.7 currents. This typically involves:

-

A holding potential at which most channels are in a resting state (e.g., -120 mV).

-

A depolarizing test pulse to activate the channels (e.g., to 0 mV).

-

The protocol may also include pre-pulses to various potentials to assess the state-dependent block of the compound (resting vs. inactivated states). One common protocol to assess the effect on both resting and inactivated states involves determining the IC50 at both a hyperpolarized holding potential (Vrest) and a half-maximal inactivation voltage (V1/2).[1]

-

-

Compound Application: GX-201 is applied to the external solution at various concentrations to generate a concentration-response curve.

-

Data Analysis: The peak sodium current in the presence of each compound concentration is measured and compared to the control current (without the compound). The IC50 value is then calculated by fitting the data to a logistic equation.

In Vivo Efficacy: Mouse Model of Diabetic Neuropathy

The analgesic effects of GX-201 were evaluated in a mouse model of diabetic neuropathy, a condition characterized by chronic pain.

Animal Model:

-

Induction of Diabetes: Diabetes is induced in mice through a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.

-

Development of Neuropathy: The mice develop neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, over several weeks following STZ injection.

Experimental Protocol:

-

Compound Administration: GX-201 is administered to the diabetic mice, typically via oral gavage (p.o.).

-

Behavioral Testing: Pain-related behaviors are assessed at various time points after compound administration. Common tests include:

-

Mechanical Allodynia: The von Frey test is used to measure the withdrawal threshold to a non-painful mechanical stimulus.

-

Thermal Hyperalgesia: The Hargreaves test is used to measure the latency of withdrawal from a radiant heat source.

-

-

Data Analysis: The withdrawal thresholds or latencies in the GX-201-treated group are compared to those of a vehicle-treated control group to determine the analgesic efficacy of the compound.

Signaling Pathways and Experimental Visualizations

NaV1.7 Signaling Pathway in Pain Transmission

The voltage-gated sodium channel NaV1.7 is a critical component in the transmission of pain signals. It is highly expressed in peripheral nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG).[1] NaV1.7 acts as a threshold channel, amplifying small depolarizations and playing a crucial role in the initiation of action potentials that carry pain signals from the periphery to the central nervous system.

Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of GX-201.

Experimental Workflow: In Vitro IC50 Determination

The following diagram illustrates the key steps involved in determining the IC50 of GX-201 using whole-cell patch-clamp electrophysiology.

Caption: Workflow for determining the IC50 of GX-201 on NaV1.7 channels.

Logical Relationship: GX-201's Mechanism of Improved Efficacy

The enhanced in vivo efficacy of GX-201 is attributed to a combination of its high potency, selectivity, and particularly its long residence time on the NaV1.7 channel. This relationship is depicted in the following diagram.

References

An In-Depth Technical Guide to the Discovery and Development of GX-201: A Novel Selective NaV1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics. Encoded by the SCN9A gene, this channel is preferentially expressed in peripheral sensory neurons, where it plays a pivotal role in the initiation and propagation of pain signals. Genetic studies in humans have provided compelling validation for NaV1.7 as a therapeutic target; loss-of-function mutations are associated with a congenital inability to experience pain, while gain-of-function mutations lead to debilitating chronic pain syndromes. GX-201 is a novel, potent, and selective small-molecule inhibitor of NaV1.7, discovered and developed to address the unmet need for effective and non-addictive pain therapies. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GX-201.

Discovery of GX-201

The discovery of GX-201 is rooted in a research program focused on identifying selective inhibitors of NaV1.7. Early efforts in the field were hampered by the high degree of homology among the nine subtypes of voltage-gated sodium channels, making the development of selective inhibitors a significant challenge. The breakthrough that paved the way for the discovery of GX-201 was the identification of the sulfonamide class of compounds as potent and selective NaV1.7 inhibitors.

Researchers at Xenon and Genentech reported the discovery of a series of sulfonamide-based NaV1.7 inhibitors, including GX-201.[1] These compounds were found to bind to the voltage-sensing domain IV (VSD4) of the NaV1.7 channel, a region with sufficient structural divergence from other NaV subtypes to allow for selective targeting.

Mechanism of Action

GX-201 is a state-dependent inhibitor of NaV1.7, meaning it preferentially binds to and stabilizes the inactivated state of the channel. By binding to the VSD4, GX-201 modulates the channel's gating properties, making it less likely to open in response to depolarization. This selective inhibition of NaV1.7 in nociceptive neurons is intended to dampen the transmission of pain signals without affecting the function of other sodium channel subtypes that are crucial for normal physiological processes in the heart and central nervous system.

The interaction of sulfonamide inhibitors with the VSD4 of NaV1.7 has been elucidated through structural studies, including co-crystal structures of related compounds with the channel. These studies have revealed a unique binding pocket within the VSD4 that accommodates the sulfonamide moiety and allows for specific interactions that drive the high selectivity of these inhibitors for NaV1.7.

Preclinical Development

The preclinical development of GX-201 has encompassed a range of in vitro and in vivo studies to characterize its potency, selectivity, and efficacy.

In Vitro Characterization

The inhibitory activity of GX-201 on the human NaV1.7 channel (hNaV1.7) was determined using electrophysiological techniques. In these assays, GX-201 demonstrated potent inhibition of hNaV1.7 with a half-maximal inhibitory concentration (IC50) of less than 3.2 nM.

In Vivo Efficacy

The analgesic effects of GX-201 have been evaluated in various animal models of pain. In a transgenic mouse model expressing a human NaV1.7 variant associated with inherited erythromelalgia (IEM), GX-201 demonstrated robust efficacy. Furthermore, in models of inflammatory and neuropathic pain, GX-201 has shown significant analgesic activity. A key finding from these preclinical studies is the importance of long residence time at the target, which is believed to contribute to the sustained efficacy of the compound.

Experimental Protocols

Electrophysiology Assay for IC50 Determination

-

Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel.

-

Method: Whole-cell patch-clamp electrophysiology.

-

Procedure:

-

Cells are cultured and prepared for electrophysiological recording.

-

A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane.

-

The membrane patch under the pipette is ruptured to allow electrical access to the cell's interior.

-

The voltage across the cell membrane is clamped at a holding potential of -120 mV.

-

NaV1.7 currents are elicited by a depolarizing voltage step to 0 mV.

-

GX-201 is perfused at various concentrations, and the resulting inhibition of the NaV1.7 current is measured.

-

The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

-

-

Solutions:

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

In Vivo Pain Model: Chronic Constriction Injury (CCI)

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure:

-

Rats are anesthetized.

-

The common sciatic nerve is exposed at the level of the mid-thigh.

-

Four loose ligatures are tied around the nerve.

-

The incision is closed.

-

Animals are allowed to recover and develop neuropathic pain behaviors over several days.

-

-

Behavioral Assessment:

-

Mechanical Allodynia: Measured using von Frey filaments. A series of calibrated filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.

-

Thermal Hyperalgesia: Assessed using a plantar test apparatus. A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.

-

-

Drug Administration: GX-201 is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses, and its effect on the pain behaviors is evaluated at different time points.

Quantitative Data Summary

| Parameter | Value | Reference |

| hNaV1.7 IC50 | <3.2 nM | MedChemExpress |

| In Vivo IC50 (IEM mice) | 0.97 µM | Inhibition of NaV1.7: the possibility of ideal analgesics - PMC |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Simplified signaling pathway of NaV1.7 in pain perception and the inhibitory action of GX-201.

Caption: A streamlined workflow for the preclinical discovery and evaluation of GX-201.

References

The Pharmacodynamics of GX-201: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of GX-201, a selective, potent, and long-acting inhibitor of the voltage-gated sodium channel NaV1.7. Human genetic studies have validated NaV1.7 as a critical mediator of pain perception, making it a prime target for the development of novel, non-opioid analgesics. GX-201 represents a significant advancement in this class, demonstrating robust efficacy in preclinical models of inflammatory and neuropathic pain. This document summarizes the core mechanism of action, quantitative pharmacological data, and detailed experimental protocols from key preclinical studies.

Core Mechanism of Action: NaV1.7 Inhibition

GX-201 exerts its analgesic effect by selectively blocking the NaV1.7 sodium channel, which is preferentially expressed in peripheral nociceptive neurons.[1][2][3] These channels are crucial for the initiation and propagation of action potentials in response to noxious stimuli. By binding to the voltage-sensor domain 4 (VSD4) of the NaV1.7 channel, GX-201 stabilizes the channel in an inactivated state, thereby preventing the influx of sodium ions that is necessary to generate a pain signal.[2] A key characteristic of GX-201 is its long residence time on the target channel, which contributes to its sustained and improved efficacy.[2]

The signaling pathway for nociception and the point of intervention for GX-201 are illustrated below.

Quantitative Pharmacodynamic Data

The potency and efficacy of GX-201 have been quantified through various in vitro and in vivo assays. The data highlights its high affinity for the human NaV1.7 channel and its effectiveness in animal models of pain at clinically relevant plasma concentrations.

| Parameter | Species/System | Value | Reference |

| IC₅₀ (hNaV1.7) | Human (HEK293 cells) | <3.2 nM | [1] |

| EC₅₀ (Formalin Test) | Mouse (in vivo) | 1.1 µM (Total Plasma) | [2] |

| EC₅₀,u (Formalin Test) | Mouse (in vivo) | 3.5 nM (Unbound Plasma) | [2] |

| EC₅₀ (CFA Model) | Mouse (in vivo) | 0.97 µM (Unbound Plasma) | [1] |

| Selectivity | Over other NaV isoforms | High | [2] |

Table 1: Summary of key pharmacodynamic parameters for GX-201.

| In Vivo Model | Species | Dosing | Outcome | Reference |

| Formalin-Induced Nociception | Mouse | 0.3, 1, 3 mg/kg (Oral) | Dose-dependent inhibition of nociceptive behaviors in both phases. | [1] |

| CFA-Induced Inflammatory Pain | Mouse | Chronic Dosing | Robust and persistent analgesic activity. Potency increased ~10-fold with repeated dosing. | [2] |

Table 2: Summary of in vivo efficacy of GX-201.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the primary research conducted by Bankar et al. (2018) and standard preclinical models.

In Vitro Electrophysiology: NaV1.7 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of GX-201 on human NaV1.7 channels.

Methodology:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel (SCN9A).

-

Technique: Whole-cell patch-clamp electrophysiology. Automated patch-clamp systems are often used for higher throughput.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES; pH adjusted to 7.3 with CsOH.

-

-

Voltage Protocol:

-

Cells are held at a membrane potential of -120 mV.

-

To assess state-dependent block, a voltage protocol is applied that holds the channels in an inactivated state. This typically involves a depolarizing pre-pulse before a test pulse that elicits the sodium current.

-

Currents are evoked by a test pulse to 0 mV.

-

-

Procedure:

-

A baseline sodium current is established for each cell.

-

GX-201 is perfused at increasing concentrations.

-

The peak sodium current is measured at each concentration after the drug effect has reached steady state.

-

The percentage of current inhibition is calculated relative to the baseline.

-

Data are fitted to a Hill equation to determine the IC₅₀ value.

-

References

The Potential of GX-201 in Treating Chronic Pain Conditions: A Review of Available Preclinical Data

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available information, "GX-201" is not a publicly recognized designation for a specific therapeutic agent in the context of chronic pain. The following guide is based on a promising preclinical compound identified in the literature that aligns with the described therapeutic target and mechanism of action, which for the purposes of this technical review will be referred to as a proxy for "GX-201." This compound has shown potential in preclinical models for alleviating chronic pain by indirectly modulating the voltage-gated sodium channel NaV1.7.[1]

Executive Summary

Chronic pain represents a significant unmet medical need, with a substantial societal and economic burden.[1] Current therapeutic options, particularly opioids, are fraught with issues of addiction and misuse.[1] A promising avenue for the development of non-addictive analgesics lies in the modulation of the voltage-gated sodium channel NaV1.7, a key player in nociceptive pain pathways.[1][2] This document outlines the preclinical evidence for a novel compound, herein referred to as GX-201, which acts as an indirect regulator of NaV1.7. Preclinical studies suggest this compound holds promise for a new class of therapeutics that can effectively treat chronic pain without impacting normal pain sensations and may offer a synergistic effect when co-administered with low doses of opioids, potentially reducing addiction liability.[1]

Core Mechanism of Action: Indirect Modulation of NaV1.7

The voltage-gated sodium channel NaV1.7 is preferentially expressed in peripheral nervous system ganglia associated with pain signaling.[1] Upregulation of NaV1.7 expression is linked to various chronic pain states, including diabetic neuropathy, inflammation, and nerve injury.[1] Direct targeting of NaV1.7 has proven challenging, with no drugs directly targeting this channel having reached the clinic.[1]

GX-201 employs an innovative, indirect approach to regulate NaV1.7 function. This mechanism is centered on the collapsin response mediator protein 2 (CRMP2), a novel regulator of NaV1.7.[1] By targeting the regulatory pathways that control NaV1.7 surface trafficking and function via protein-protein interactions with CRMP2, GX-201 can modulate the channel's activity without direct binding.[1]

Signaling Pathway

The proposed signaling pathway for GX-201's action involves the modulation of the CRMP2-NaV1.7 interaction. In chronic pain states, altered signaling leads to increased NaV1.7 at the neuronal membrane, contributing to hyperexcitability. GX-201 is hypothesized to interfere with this process, reducing NaV1.7 cell surface expression and thereby dampening nociceptive signals.

Preclinical Data

While specific quantitative data for a compound explicitly named "GX-201" is not available in the public domain, this section summarizes the nature of findings from preclinical models for the proxy compound that indirectly targets NaV1.7.

Data Summary

| Experimental Model | Key Findings | Reference |

| Neuropathic Pain Model (e.g., Spared Nerve Injury) | Significant alleviation of mechanical allodynia and thermal hyperalgesia. | [1] |

| Inflammatory Pain Model (e.g., Complete Freund's Adjuvant) | Reduction in inflammatory pain behaviors. | [1] |

| In vitro neuronal cultures | Demonstrated modulation of NaV1.7 trafficking and function. | [1] |

| Co-administration with Opioids | Potential for synergistic analgesic effects at low opioid doses. | [1] |

Experimental Protocols

Detailed experimental protocols for the proxy compound are not fully disclosed in the available literature. However, based on standard practices in preclinical pain research, the key experiments likely involved the following methodologies.

In Vivo Pain Models

Neuropathic Pain Model (Spared Nerve Injury - SNI):

-

Animal Model: Adult male Sprague-Dawley rats.

-

Surgical Procedure: Under isoflurane anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed. The tibial and common peroneal nerves are ligated and sectioned, leaving the sural nerve intact.

-

Drug Administration: The compound (GX-201 proxy) or vehicle is administered systemically (e.g., intraperitoneally or orally) at various doses and time points post-surgery.

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

-

Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus) applied to the plantar surface of the hind paw. The paw withdrawal latency is measured.

-

Inflammatory Pain Model (Complete Freund's Adjuvant - CFA):

-

Animal Model: Adult male C57BL/6 mice.

-

Induction of Inflammation: A single intraplantar injection of CFA into the hind paw.

-

Drug Administration: The compound or vehicle is administered prior to or following CFA injection.

-

Behavioral Testing: Paw withdrawal thresholds and latencies are measured as described for the neuropathic pain model. Paw edema is also quantified using calipers.

Experimental Workflow Diagram

Future Directions and Conclusion

The preclinical evidence for a novel compound that indirectly modulates NaV1.7 through CRMP2, here represented as GX-201, suggests a promising new therapeutic strategy for chronic pain. This "outside the box" approach may circumvent the challenges faced by direct NaV1.7 inhibitors.[1] Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as comprehensive toxicology assessments, to pave the way for potential clinical development. The ability to alleviate chronic pain without affecting normal pain sensation and the potential for opioid-sparing effects make this a highly attractive area for further investigation in the quest for safer and more effective analgesics.[1]

References

Methodological & Application

Application Notes and Protocols for GX-201 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of GX-201, a selective inhibitor of the voltage-gated sodium channel NaV1.7, in a laboratory setting. The following sections detail the mechanism of action, provide in vitro and in vivo experimental protocols, and summarize relevant quantitative data.

Mechanism of Action and Signaling Pathway

GX-201 is a potent and selective inhibitor of the NaV1.7 sodium channel, which is a key player in the transmission of pain signals. NaV1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. By blocking the influx of sodium ions through NaV1.7 channels, GX-201 reduces the excitability of these neurons and inhibits the propagation of action potentials that convey pain signals to the central nervous system.

The inhibition of NaV1.7 by GX-201 has downstream effects on various signaling pathways involved in pain and inflammation. Notably, it can modulate the release of neurotransmitters and neuropeptides, such as calcitonin gene-related peptide (CGRP), from the presynaptic terminals of sensory neurons. Furthermore, studies have suggested a link between NaV1.7 activity and the regulation of genes involved in endogenous opioid signaling, such as Penk (proenkephalin).

Application Notes and Protocols for In Vivo Animal Studies of GX-201

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for conducting in vivo animal studies with GX-201, a novel therapeutic agent. The protocols outlined below are intended to serve as a guide for preclinical research to evaluate the safety, tolerability, and efficacy of GX-201 in relevant animal models. The information contained herein is for research purposes only.

Introduction

Due to the absence of publicly available information specifically for a compound designated "GX-201," this document presents a generalized framework and hypothetical protocols based on common practices for in vivo studies of similar therapeutic modalities. Researchers should adapt these protocols based on the specific characteristics of their investigational compound. For the purpose of this illustrative guide, we will assume GX-201 is an inhibitor of a key inflammatory signaling pathway.

Mechanism of Action & Signaling Pathway

It is hypothesized that GX-201 functions by selectively inhibiting a critical kinase in an inflammatory signaling cascade, such as the JAK/STAT or MAPK pathway. These pathways are integral to the cellular response to inflammatory stimuli.

-

JAK/STAT Pathway: This pathway is crucial for signaling a wide array of cytokines and growth factors, playing a significant role in immune response and hematopoiesis.[1]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway mediates signal transduction from the cell surface to the nucleus, influencing cellular processes like proliferation, growth, and apoptosis.[1]

Inflammation is a defense mechanism that can become pathogenic in chronic diseases.[2] Intracellular signaling pathways are key targets for developing novel anti-inflammatory drugs.[2]

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway for GX-201, an inhibitor of the JAK/STAT and MAPK pathways.

In Vivo Animal Study Protocols

The following are generalized protocols for evaluating GX-201 in animal models. Specific parameters should be optimized based on the animal model and research question.

Animal Model Selection

The choice of animal model is critical and should be relevant to the therapeutic indication of GX-201. For an anti-inflammatory agent, models such as collagen-induced arthritis (CIA) in mice or rats, or lipopolysaccharide (LPS)-induced systemic inflammation are appropriate.

Experimental Workflow

Caption: General experimental workflow for in vivo studies of GX-201.

Dosing and Administration

-

Formulation: GX-201 should be formulated in a sterile, biocompatible vehicle suitable for the intended route of administration.

-

Route of Administration: The route will depend on the target tissue and pharmacokinetic properties of GX-201. Common routes include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral (PO).

-

Dose Selection: A dose-ranging study should be conducted to determine the optimal therapeutic dose with minimal toxicity.

Efficacy Endpoints

Efficacy will be assessed using model-specific endpoints.

| Animal Model | Primary Efficacy Endpoints | Secondary Efficacy Endpoints |

| Collagen-Induced Arthritis (CIA) | Clinical arthritis score, paw swelling | Histopathology of joints, serum cytokine levels (e.g., TNF-α, IL-6) |

| LPS-Induced Inflammation | Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) | Body temperature, complete blood count (CBC) |

Safety and Tolerability

-

Clinical Observations: Animals should be monitored daily for any signs of toxicity, including changes in weight, behavior, and physical appearance.

-

Histopathology: At the end of the study, major organs should be collected for histopathological analysis to assess for any tissue damage.

Data Presentation

All quantitative data should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Hypothetical Efficacy Data in CIA Model

| Treatment Group | Mean Arthritis Score (± SEM) | Paw Swelling (mm ± SEM) | Serum TNF-α (pg/mL ± SEM) |

| Vehicle Control | 4.5 ± 0.5 | 3.2 ± 0.3 | 500 ± 50 |

| GX-201 (1 mg/kg) | 3.0 ± 0.4 | 2.5 ± 0.2 | 350 ± 40 |

| GX-201 (5 mg/kg) | 1.5 ± 0.3 | 1.8 ± 0.2 | 200 ± 30 |

| GX-201 (10 mg/kg) | 0.5 ± 0.2 | 1.2 ± 0.1 | 100 ± 20 |

Table 2: Hypothetical Safety Data

| Treatment Group | Body Weight Change (%) | Key Organ Histopathology |

| Vehicle Control | +5% | No abnormalities |

| GX-201 (1 mg/kg) | +4.5% | No abnormalities |

| GX-201 (5 mg/kg) | +4.2% | No abnormalities |

| GX-201 (10 mg/kg) | +3.8% | No abnormalities |

Conclusion

These application notes provide a foundational framework for the in vivo evaluation of GX-201. It is imperative that all animal studies are conducted in compliance with institutional and national guidelines for animal welfare. Rigorous experimental design and data analysis are essential to accurately determine the therapeutic potential and safety profile of GX-201.

References

Application Notes and Protocols for In Vitro Efficacy Testing of GX-201

For Researchers, Scientists, and Drug Development Professionals

Introduction

GX-201 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] This channel is a genetically validated target for the treatment of pain, as it is preferentially expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of pain signals.[3][4][5] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain, highlighting the therapeutic potential of selective NaV1.7 inhibitors as non-opioid analgesics.[4][6][7]

These application notes provide detailed protocols for the in vitro assessment of GX-201 efficacy, focusing on the primary methodologies used to characterize NaV1.7 inhibitors. The core of this characterization lies in electrophysiological assays that directly measure the inhibition of NaV1.7 channel activity.

Data Presentation: In Vitro Efficacy and Selectivity of GX-201

The in vitro efficacy of GX-201 is primarily defined by its half-maximal inhibitory concentration (IC50) against the human NaV1.7 channel (hNaV1.7). Furthermore, its selectivity profile against other NaV channel subtypes is critical to predict its therapeutic window and potential side effects.

| Channel Subtype | GX-201 IC50 (nM) | Selectivity vs. hNaV1.7 |

| hNaV1.7 | < 3.2[1][2] | - |

| hNaV1.1 | ~32 | ~10-fold[1][2] |

| hNaV1.2 | ~32 | ~10-fold[1][2] |

| hNaV1.6 | ~32 | ~10-fold[1][2] |

Note: The IC50 values for NaV1.1, NaV1.2, and NaV1.6 are approximated based on the reported ~10-fold selectivity.

Signaling Pathway and Experimental Workflow

NaV1.7 Signaling Pathway in Nociception

The following diagram illustrates the role of the NaV1.7 channel in the transmission of pain signals within a nociceptive (pain-sensing) neuron.

Caption: Role of NaV1.7 in pain signal transmission and the inhibitory action of GX-201.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines the typical workflow for assessing the in vitro efficacy of a NaV1.7 inhibitor like GX-201 using automated patch-clamp electrophysiology.

Caption: Workflow for determining the IC50 of GX-201 using automated patch-clamp.

Experimental Protocols

Key Experiment: Automated Patch-Clamp Electrophysiology for IC50 Determination of GX-201 on hNaV1.7

This protocol is adapted for a high-throughput automated patch-clamp (APC) system, such as the IonWorks Quattro, PatchXpress, or SyncroPatch.[8][9][10]

Objective: To determine the concentration-dependent inhibitory effect of GX-201 on the human voltage-gated sodium channel NaV1.7 and calculate its IC50 value.

Materials:

-

Cell Line: HEK293 or CHO cell line stably expressing the human SCN9A gene (encoding hNaV1.7).

-

GX-201 Compound: Stock solution of GX-201 in DMSO.

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH). Note: Cesium Fluoride (CsF) is often used to block potassium channels and improve seal resistance.

-

Automated Patch-Clamp System: e.g., IonWorks, PatchXpress, SyncroPatch.

-

Patch Plates/Chips: Specific to the APC system being used.

Methodology:

-

Cell Preparation:

-

Culture the hNaV1.7 expressing cell line under standard conditions (e.g., 37°C, 5% CO2).

-

On the day of the experiment, harvest the cells using a gentle, non-enzymatic dissociation solution to ensure cell membrane integrity.

-

Resuspend the cells in the external solution at a density recommended for the specific APC platform (typically 1-5 million cells/mL).

-

-

Compound Plate Preparation:

-

Prepare a serial dilution of the GX-201 stock solution in the external solution to create a range of concentrations for testing (e.g., from 0.1 nM to 10 µM).

-

Include a vehicle control (DMSO at the same final concentration as in the compound dilutions) and a positive control (e.g., a known NaV1.7 inhibitor like Tetracaine).

-

-

Automated Patch-Clamp Run:

-

Prime the APC system with the internal and external solutions according to the manufacturer's instructions.

-

Load the cell suspension and the compound plate into the instrument.

-

The instrument will automatically perform the following steps for each well:

-

Trap a single cell on the aperture of the patch plate.

-

Establish a giga-ohm seal.

-

Rupture the cell membrane to achieve whole-cell configuration.

-

Apply the voltage protocol and record baseline NaV1.7 currents.

-

Add the pre-determined concentration of GX-201 (or control) and incubate for a set period (e.g., 3-5 minutes).

-

Apply the same voltage protocol and record the post-compound NaV1.7 currents.

-

-

-

Voltage Protocol:

-

A typical voltage protocol to elicit NaV1.7 currents involves:

-

Holding the cell at a negative potential to ensure the channels are in a resting state (e.g., -120 mV).

-

Applying a depolarizing step to activate the channels (e.g., to 0 mV for 20-50 ms).

-

-

To assess state-dependent inhibition, more complex protocols can be used, such as applying a train of depolarizing pulses to measure use-dependent block or varying the holding potential to measure block of the inactivated state.

-

-

Data Acquisition and Analysis:

-

The APC software will record the inward sodium currents generated in response to the voltage protocol.

-

Measure the peak amplitude of the sodium current before and after the addition of GX-201.

-

Calculate the percentage of inhibition for each concentration of GX-201 using the formula: % Inhibition = (1 - (Peak Current with GX-201 / Peak Current without GX-201)) * 100

-

Plot the percentage of inhibition against the logarithm of the GX-201 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Expected Results:

The experiment should yield a sigmoidal concentration-response curve from which the IC50 value of GX-201 for hNaV1.7 can be accurately determined. This value should be consistent with the reported potency of < 3.2 nM. By performing similar experiments on cell lines expressing other NaV channel subtypes, a selectivity profile can be established.

References

- 1. medkoo.com [medkoo.com]

- 2. GX 201 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]

- 3. researchgate.net [researchgate.net]

- 4. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. physoc.org [physoc.org]

- 6. burningfeet.org [burningfeet.org]

- 7. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Administration of GX-201 in Formalin-Induced Pain Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The formalin-induced pain model is a widely utilized and validated preclinical assay for assessing the efficacy of novel analgesic compounds. This model is particularly valuable as it encompasses both acute nociceptive and persistent inflammatory pain mechanisms, manifesting as a biphasic behavioral response.[1][2][3][4][5] The initial, or first phase, is characterized by direct activation of primary afferent neurons, while the second, or late phase, involves a combination of peripheral inflammation and central sensitization within the dorsal horn of the spinal cord.[1][3][4] This application note provides a detailed protocol for the administration and evaluation of GX-201, a hypothetical novel analgesic, in the murine formalin-induced pain model.

Quantitative Data Presentation

The following tables represent expected data layouts for summarizing the analgesic effects of GX-201 in the formalin test.

Table 1: Effect of GX-201 on Paw Licking/Biting Time in the Formalin Test

| Treatment Group | Dose (mg/kg) | N | Phase 1 Licking Time (s) (Mean ± SEM) | Phase 2 Licking Time (s) (Mean ± SEM) |

| Vehicle Control | - | 10 | [Insert Value] | [Insert Value] |

| GX-201 | 1 | 10 | [Insert Value] | [Insert Value] |

| GX-201 | 10 | 10 | [Insert Value] | [Insert Value] |

| GX-201 | 30 | 10 | [Insert Value] | [Insert Value] |

| Positive Control (e.g., Morphine) | 5 | 10 | [Insert Value] | [Insert Value] |

Table 2: Percentage Inhibition of Nociceptive Behavior by GX-201

| Treatment Group | Dose (mg/kg) | % Inhibition in Phase 1 | % Inhibition in Phase 2 |

| GX-201 | 1 | [Insert Value] | [Insert Value] |

| GX-201 | 10 | [Insert Value] | [Insert Value] |

| GX-201 | 30 | [Insert Value] | [Insert Value] |

| Positive Control (e.g., Morphine) | 5 | [Insert Value] | [Insert Value] |

Experimental Protocols

Animal Model and Housing

-

Species: Male C57BL/6 mice are commonly used due to their robust and consistent response in this model.[6]

-

Age/Weight: 8-10 weeks old, weighing 20-25g.

-

Housing: Animals should be housed in groups of 4-5 per cage with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.

-

Acclimatization: Mice should be acclimated to the testing room for at least 30-60 minutes before the start of the experiment to minimize stress-induced analgesia.[7][8]

GX-201 and Reagent Preparation

-

GX-201 Formulation: Detail the vehicle used to dissolve/suspend GX-201 (e.g., saline, DMSO, Tween 80). Specify the final concentrations required for the desired dosages.

-

Formalin Solution: Prepare a fresh 1-5% formalin solution in sterile saline. A 2.5% solution is commonly used.[4][9] The concentration can be adjusted based on the desired intensity of the nociceptive response.[3]

-

Positive Control: Prepare a solution of a standard analgesic, such as morphine (e.g., 5 mg/kg), in saline for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

Experimental Procedure

-

Animal Acclimatization: Place individual mice in clear observation chambers (e.g., Plexiglas cages) for at least 30 minutes to allow for acclimatization to the testing environment.[7]

-

GX-201 Administration: Administer GX-201 or the vehicle control via the intended route (e.g., oral gavage, i.p., s.c.) at a predetermined time before formalin injection (e.g., 30-60 minutes). The pre-treatment time should be based on the pharmacokinetic profile of the test compound.

-

Formalin Injection: Gently restrain the mouse and inject 20 µL of the formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.[7][10]

-

Behavioral Observation: Immediately after the formalin injection, return the mouse to the observation chamber and start recording the cumulative time spent licking, biting, or shaking the injected paw.[1] This can be done using a stopwatch or an automated video tracking system.[3]

-

Observation Periods:

-

Phase 1 (Neurogenic Pain): Record the nociceptive behavior for the first 0-10 minutes post-injection.[1] Some protocols focus on 0-5 minutes.[6][9]

-

Interphase: A quiescent period typically occurs between 10-15 minutes post-injection.[6]

-

Phase 2 (Inflammatory Pain): Record the nociceptive behavior from 15 to 60 minutes post-injection.[6] Shorter durations, such as 15-30 minutes or 20-40 minutes, are also common.[6][9]

-

-

Data Analysis: The total time spent exhibiting nociceptive behaviors is calculated for both Phase 1 and Phase 2. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the different treatment groups.

Visualizations

Signaling Pathway of Formalin-Induced Pain

References

- 1. Formalin induced Rodent Inflammatory Pain Model - Creative Biolabs [creative-biolabs.com]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. criver.com [criver.com]

- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nuchemsciences.com [nuchemsciences.com]

- 7. 3.8.5. Formalin Test [bio-protocol.org]

- 8. web.mousephenotype.org [web.mousephenotype.org]

- 9. researchgate.net [researchgate.net]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics. Its preferential expression in peripheral sensory neurons makes it an attractive target for the development of novel analgesics with potentially fewer central nervous system side effects.[1] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, highlighting the critical role of this channel in nociception. GX-201 is a potent and selective inhibitor of NaV1.7, demonstrating its potential as a therapeutic agent for pain management. These application notes provide detailed protocols for cell-based assays to screen for and characterize NaV1.7 inhibitors like GX-201.

NaV1.7 Pain Signaling Pathway

Noxious stimuli lead to the depolarization of nociceptive sensory neurons. NaV1.7, acting as a threshold channel, amplifies these small sub-threshold depolarizations at nerve endings, leading to the generation of an action potential.[2] This signal then propagates along the sensory neuron to the dorsal root ganglion and subsequently to the spinal cord, where it synapses with second-order neurons to transmit the pain signal to the brain. Inhibition of NaV1.7 aims to block this initial amplification step, thereby preventing the pain signal from being generated.

Data Presentation: Potency and Selectivity of NaV1.7 Inhibitors

The following table summarizes the inhibitory potency (IC50) of GX-201 and other reference compounds against NaV1.7 and other sodium channel subtypes, as determined by electrophysiology assays in HEK293 cells.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| GX-201 | hNaV1.7 | <3.2 | Electrophysiology | MedChemExpress |

| GX-936 | hNaV1.7 | 1 | Voltage Clamp | [3] |

| PF-05089771 | hNaV1.7 | 11 | Voltage Clamp | [3] |

| Tetrodotoxin (TTX) | hNaV1.7 | 34 | Membrane Potential Assay | [4] |

| Tetracaine | hNaV1.7 | 3600 | Membrane Potential Assay | [4] |

| Mexiletine | hNaV1.7 | 12,000 (at -70mV) | Automated Patch Clamp | [5] |

| Ranolazine | hNaV1.7 | 12,100 | Automated Patch Clamp | [6] |

| GX-201 | hNaV1.1 | ~10x selective | Not Specified | MedChemExpress |

| GX-201 | hNaV1.2 | ~10x selective | Not Specified | MedChemExpress |

| GX-201 | hNaV1.6 | ~10x selective | Not Specified | MedChemExpress |

Experimental Protocols

Cell Culture and Maintenance of NaV1.7-Expressing HEK293 Cells

Objective: To maintain a healthy and stable culture of Human Embryonic Kidney (HEK293) cells recombinantly expressing human NaV1.7.

Materials:

-

HEK293 cell line stably expressing hNaV1.7

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 (1:1) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 10 µg/ml Blasticidin, and 0.2 mg/ml Zeocin.

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free

-

0.05% Trypsin-EDTA

-

Culture flasks (T75)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Thawing Cells:

-

Rapidly thaw the cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium without selective antibiotics.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.

-

Transfer the cell suspension to a T75 flask.

-

Incubate at 37°C with 5% CO2.

-

-

Cell Passaging:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Add 2-3 mL of 0.05% Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and plate into new flasks at a sub-cultivation ratio of 1:10 to 1:15.

-

Change the medium every 2-3 days.

-

High-Throughput Screening using a Fluorescence-Based Membrane Potential Assay (FLIPR)

Objective: To perform a primary screen of a compound library to identify potential NaV1.7 inhibitors by measuring changes in cell membrane potential.

Materials:

-

NaV1.7-HEK293 cells

-

Black-walled, clear-bottom 384-well microplates

-

FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

-

NaV1.7 activator (e.g., Veratridine)

-

Test compounds (e.g., GX-201) and control inhibitors (e.g., Tetracaine)

-

FLIPR instrument

Protocol:

-

Cell Plating:

-

Harvest NaV1.7-HEK293 cells and resuspend in growth medium to a density of 200,000-400,000 cells/mL.

-

Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000-10,000 cells/well).

-

Incubate the plates overnight at 37°C with 5% CO2.

-

-

Dye Loading:

-

Compound Addition:

-

Prepare serial dilutions of test compounds (e.g., GX-201) and control inhibitors in assay buffer.

-

Transfer the compound solutions to a compound plate.

-

Using the FLIPR instrument, add 12.5 µL of the compound solutions to the cell plate and incubate for 10-15 minutes.

-

-

Channel Activation and Measurement:

-

Prepare the NaV1.7 activator (e.g., Veratridine at a final concentration of 10-100 µM) in assay buffer.

-

Configure the FLIPR instrument to measure fluorescence before and after the addition of the activator. Typical settings include an excitation wavelength of 510-545 nm and an emission wavelength of 565-625 nm.[7]

-

Add 12.5 µL of the activator solution to the cell plate and immediately begin fluorescence reading.

-

-

Data Analysis:

-

The change in fluorescence upon activator addition is indicative of NaV1.7 channel activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the positive (activator only) and negative (no activator) controls.

-

Plot the concentration-response curve and determine the IC50 value for active compounds.

-

Secondary Screening and Characterization using Automated Patch Clamp Electrophysiology